1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(3-phenylpropyl)-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-11-23-14-15(20-17(23)19-12)21(2)18(25)22(16(14)24)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSPLYZUMZVPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting from a suitable purine derivative, the imidazole ring is introduced through cyclization reactions involving appropriate reagents such as formamide or ammonium acetate.
Phenylpropyl Substitution: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylpropyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
1,7-Dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[2,1-f]purine-2,4-dione scaffold allows diverse substitutions that modulate biological activity. Key structural variations among analogs include:
- Substituent Impact :
- Alkyl chains (e.g., phenylpropyl, butyl) enhance lipophilicity and membrane permeability but may reduce metabolic stability .
- Piperazinylalkyl groups (e.g., in AZ-853, AZ-861) improve serotonin receptor binding (Ki values < 100 nM for 5-HT1A) and selectivity over PDEs .
- Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) increase receptor affinity due to electronegativity and steric effects .
Pharmacological Activity
- Antidepressant Activity: Compound 3i () demonstrated potent antidepressant effects at 2.5–5 mg/kg in rodent models, attributed to 5-HT1A partial agonism and moderate PDE4B inhibition (IC50 ~1 µM). AZ-853 and AZ-861 showed favorable metabolic stability (t1/2 > 60 min in human liver microsomes) and low cytotoxicity (IC50 > 10 µM in HEK293 cells) .
- Anticancer Activity: CB11 induced apoptosis in NSCLC cells via PPARγ activation (EC50 = 2.5 µM) and ROS-mediated mitochondrial dysfunction, outperforming analogs with shorter alkyl chains .
- Receptor Binding: Imidazo-purines with bulky substituents (e.g., 3-(4-fluorobenzyl) in ) exhibit higher adenosine A2A receptor affinity (Ki ~0.3 µM) compared to smaller groups .
Biological Activity
1,7-Dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound allow for various interactions with biological targets, making it a subject of interest for researchers exploring its pharmacological applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 408.5 g/mol
- CAS Number : 919041-34-2
The core structure consists of an imidazo[2,1-f]purine scaffold with substitutions that enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as:
- Enzymes : It may act as an inhibitor or modulator of various enzymes involved in cellular signaling pathways.
- Receptors : The compound can bind to receptors influencing neurotransmission and other physiological processes.
These interactions are crucial for understanding the therapeutic potential of the compound in treating various conditions.
Antimicrobial Properties
Research has indicated that derivatives of imidazopurines exhibit antimicrobial activities. The specific compound may demonstrate efficacy against a range of pathogens due to its ability to disrupt microbial cellular functions.
Anticancer Activity
Studies have highlighted the potential anticancer properties of imidazopurines. The mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Preventing the proliferation of cancerous cells through interference with cell cycle regulation.
Neuropharmacological Effects
Recent investigations have pointed towards the antidepressant and anxiolytic potential of related compounds in the imidazopurine class. For instance, derivatives have shown promising results in enhancing serotonin receptor activity and inhibiting phosphodiesterase enzymes, which are implicated in mood regulation and anxiety disorders .
Study 1: Antidepressant Activity
A study evaluating derivatives of imidazo[2,1-f]purine demonstrated that certain compounds exhibited significant affinity for serotonin receptors (5-HT and 5-HT). One specific derivative showed enhanced antidepressant-like effects in animal models compared to standard treatments like diazepam .
| Compound | 5-HT Receptor Affinity | PDE Inhibition | Observed Effects |
|---|---|---|---|
| Compound A | High | Moderate | Antidepressant-like |
| Compound B | Moderate | Low | No significant effect |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of imidazopurines revealed that certain derivatives could inhibit tumor growth in vitro. The study noted that these compounds could induce apoptosis in specific cancer cell lines while sparing normal cells .
Q & A
Q. Key Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–70°C | Prevents degradation of heat-sensitive intermediates |
| Solvent | Ethanol/DCM | Balances solubility and reaction kinetics |
| Reaction Time | 12–24 hrs | Ensures complete cyclization |
What analytical techniques are critical for structural characterization of this compound?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity. For example, the 3-phenylpropyl group shows distinct aromatic proton shifts at δ 7.2–7.4 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 396.4) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
How can researchers investigate the mechanism of action of this compound in biological systems?
Advanced Research Question
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Enzyme Assays : Test inhibition/modulation of purine-associated enzymes (e.g., kinases, phosphodiesterases) at varying concentrations (IC50 determination) .
- Pathway Analysis : Transcriptomic or proteomic profiling (RNA-seq, SILAC) identifies affected pathways (e.g., apoptosis, cell cycle regulation) .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent Variation : Replace the 3-phenylpropyl group with alkyl chains or heteroaromatic moieties to alter lipophilicity and target affinity .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the phenyl ring to enhance electrophilic reactivity .
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to guide synthesis .
Q. Example Analog Library :
| Substituent Position | Modification | Observed Activity Change |
|---|---|---|
| C3 | Phenyl → Cyclohexyl | Increased metabolic stability |
| N7 | Methyl → Ethyl | Reduced cytotoxicity |
| C8 | H → Methoxy | Enhanced solubility |
How should researchers address stability challenges during experimental handling?
Advanced Research Question
- Storage Conditions : Store at –20°C in anhydrous DMSO to prevent hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation, especially in solutions .
- Degradation Analysis : Monitor stability via HPLC under physiological conditions (pH 7.4, 37°C) to identify degradation products .
How can contradictory data in biological assays be resolved?
Advanced Research Question
- Replicate Conditions : Standardize cell lines, serum concentrations, and incubation times to reduce variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Control Experiments : Include reference inhibitors (e.g., theophylline for phosphodiesterase studies) to benchmark activity .
Which functional groups are critical for the compound’s reactivity and bioactivity?
Basic Research Question
- Imidazo-purine Core : Essential for π-π stacking with aromatic residues in enzyme active sites .
- 3-Phenylpropyl Group : Enhances lipophilicity, improving membrane permeability .
- Methyl Groups (N1, N7) : Reduce metabolic deactivation by cytochrome P450 enzymes .
What methodologies are recommended for studying interactions with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM : Visualizes compound binding to large macromolecular complexes (e.g., ribosomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
